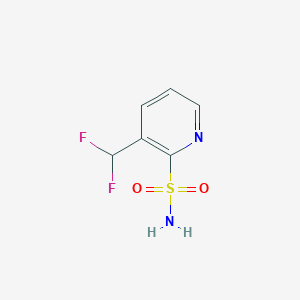

![molecular formula C27H26N2O4 B2796295 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 851403-41-3](/img/no-structure.png)

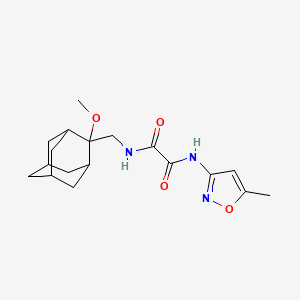

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes information on the type of bonds (covalent, ionic, etc.) present and the shape of the molecule.Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction .Wissenschaftliche Forschungsanwendungen

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have been the focus of extensive research due to their wide range of biological activities. These compounds, including natural and synthetic analogs, exhibit significant antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. Their diverse biological activities have made them a valuable source for the development of new therapeutic agents. The research into these alkaloids has provided new clues and possibilities for drug discovery and development, highlighting their potential in medicinal chemistry and pharmacology (Shang et al., 2018).

Synthesis and Pharmacological Evaluation

The synthesis and evaluation of various quinoline and quinazoline derivatives have demonstrated their potential in addressing microbial infections. A study on the synthesis and pharmacological evaluation of certain derivatives showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in developing new antimicrobial agents (Kumar et al., 2020).

Hexaazatriphenylene (HAT) Derivatives

HAT derivatives, including those related to quinoxaline structures, have shown promise in various applications, from semiconductors to sensors and liquid crystals. The versatility of these compounds in organic materials and nanoscience further underscores the potential of quinoline and quinazoline derivatives in scientific research (Segura et al., 2015).

Quinoxaline Derivatives

Quinoxaline derivatives, related to quinoline and quinazoline, have shown a broad range of applications, particularly in biomedical fields. Their ability to combat microbial infections, along with potential chronic and metabolic disease treatments, highlights their importance in medicinal chemistry (Pereira et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylacetate, followed by N-alkylation and acetylation.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylacetate", "Sodium hydride", "Bromomethyl acetate", "Acetic anhydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g) and 2-aminoethyl diphenylacetate (1.2 g) in dry dimethylformamide (10 mL) and cool the solution to 0°C.", "Step 2: Add sodium hydride (0.2 g) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add bromomethyl acetate (1.0 g) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with methanol.", "Step 6: Dissolve the crude product in chloroform (10 mL) and add acetic anhydride (1.0 mL).", "Step 7: Stir the solution for 2 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent under reduced pressure to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide." ] } | |

CAS-Nummer |

851403-41-3 |

Produktname |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

Molekularformel |

C27H26N2O4 |

Molekulargewicht |

442.515 |

IUPAC-Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30) |

InChI-Schlüssel |

WTIOLXMTXLPQEJ-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2796215.png)

![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)

![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)